3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone
Description
3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone is a fluorinated aromatic ketone characterized by a butyrophenone backbone (four-carbon chain) with substituents at the 3',4'-difluoro and 5'-methoxy positions on the aromatic ring, along with a methyl group at the 3-position of the ketone chain.
Properties
IUPAC Name |
1-(3,4-difluoro-5-methoxyphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-7(2)4-10(15)8-5-9(13)12(14)11(6-8)16-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREGVFCABVKIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C(=C1)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro-5’-methoxy-3-methylbutyrophenone typically involves the difluoromethylation of a suitable precursor. One common method is the use of difluoromethylation reagents, which can introduce the difluoromethyl group into the target molecule. The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the C-F bonds .
Industrial Production Methods
Industrial production of 3’,4’-Difluoro-5’-methoxy-3-methylbutyrophenone may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-5’-methoxy-3-methylbutyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluoromethylated carboxylic acids or ketones.
Reduction: Formation of difluoromethylated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone is , with a molecular weight of 228.23 g/mol. The compound features a butyrophenone structure with difluoro and methoxy substituents that enhance its reactivity and biological activity.
Scientific Research Applications
1. Medicinal Chemistry
This compound is primarily investigated for its potential pharmaceutical applications. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that it may be useful in developing new antimicrobial agents, particularly against resistant strains.
2. Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The difluoro and methoxy groups can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.
- Synthesis of Derivatives : It can be used to synthesize derivatives with enhanced biological activities or improved pharmacokinetic properties.
Case Studies
1. Antimicrobial Efficacy Study
A study assessed the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results showed significant inhibition zones in disc diffusion assays, indicating its potential as an effective antimicrobial agent.
2. Synergistic Effects with Antibiotics
Research has demonstrated that this compound can enhance the effectiveness of conventional antibiotics when used in combination therapies. This synergistic effect suggests a promising strategy for overcoming antibiotic resistance.
3. Mechanism of Action Investigation
Investigations into the mechanism of action revealed that the compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism underlines its effectiveness against various pathogens and supports further exploration into its therapeutic applications.
Materials Science Applications
In addition to its medicinal applications, this compound has potential uses in materials science:
- Polymer Chemistry : Its reactive functional groups can be utilized to modify polymer properties, enhancing material performance in various applications.
- Coatings and Adhesives : The compound's chemical structure may provide desirable characteristics for coatings and adhesives, improving durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-5’-methoxy-3-methylbutyrophenone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The methoxy and methyl groups may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Terphenyl Chalcone Derivatives
Compounds like (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(substituted phenyl)prop-2-en-1-one (e.g., C28H20F2O2, MW 426.44) share the 4,4′-difluoro and 5′-methoxy substituents with the target compound. However, they feature a terphenyl backbone conjugated with an α,β-unsaturated ketone (chalcone) instead of a butyrophenone chain. These derivatives are synthesized from 4,4′-difluoro chalcone intermediates and characterized by X-ray crystallography, revealing planar aromatic systems and stabilized enone configurations .
Propiophenone Analogs
The compound 3',4'-Difluoro-5'-methoxy-2-methylpropiophenone () is structurally closest to the target molecule but differs in chain length (propanone vs. butanone) and methyl group position (2-methyl vs. 3-methyl). This variation may influence physical properties such as solubility and melting points, though specific data are unavailable .
Table 1: Structural Comparison
Table 2: Bioactivity Comparison
Crystallographic and Physicochemical Properties
Terphenyl derivatives are extensively characterized by single-crystal X-ray diffraction, revealing monoclinic crystal systems (e.g., space group P21/c) and intermolecular interactions (C–H···O, π-π stacking) that stabilize their structures .
Biological Activity
3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. Its structure includes fluorine and methoxy groups, which may influence its interaction with biological targets. This article delves into the biological activity of this compound, highlighting research findings, case studies, and comparative analyses with related compounds.
The molecular formula of this compound is C13H14F2O2, with a molecular weight of approximately 240.25 g/mol. The presence of fluorine atoms is noted for enhancing the compound's lipophilicity and bioactivity.
The biological activity of this compound is believed to be mediated through its interaction with various biological macromolecules, including enzymes and receptors. The fluorine substituents may enhance binding affinity and selectivity, leading to specific pharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse pharmacological effects:
- Antioxidant Properties : Potential to scavenge free radicals.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes such as aldose reductase.
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against bacterial strains.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3',4'-Difluoro-5'-methoxy-2-methylbutyrophenone | C13H14F2O2 | Contains a methoxy group and difluoro substitutions |
| 3',5'-Difluoro-4'-methoxy-3-methylbutyrophenone | C13H14F2O2 | Variation in the position of fluorine and methoxy groups |
| 4-Fluoro-2-methoxyphenylbutyrophenone | C12H13F1O2 | Lacks methyl substitution but retains similar functional groups |
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound and its analogs:
- Aldose Reductase Inhibition : A structurally similar compound was identified as a potent inhibitor of aldose reductase, with an IC50 value in the submicromolar range. This suggests that modifications in structure can significantly enhance biological activity.
- Diabetes Mellitus Models : In vitro experiments indicated that certain derivatives exhibit considerable activity in glycation models associated with diabetes mellitus, suggesting potential therapeutic use in managing diabetic complications.
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the safety profile of new compounds. The MTT assay is commonly used but may not always be suitable due to interference from test compounds. Alternative assays such as LDH release assays and colony-forming assays are recommended for comprehensive toxicity evaluation.
Q & A
Q. What are the established synthetic routes for preparing 3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone?
The compound is typically synthesized via Claisen-Schmidt condensation. For example, a method involves reacting 1-(4,4′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)ethanone with substituted aldehydes in ethanol under basic conditions (e.g., 10% NaOH at 278–283 K). The product is purified by recrystallization from ethanol or DMF to obtain single crystals for structural validation .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., from DMF), and data are collected using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Space group parameters (e.g., monoclinic P2₁/c) and refinement via SHELXL ensure accuracy .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR : To confirm fluorine and methoxy group positions (¹⁹F and ¹H/¹³C NMR).
- FT-IR : To identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?
Discrepancies may arise from solvent effects, impurities, or crystallographic packing. To resolve:
- Compare data with structurally analogous compounds (e.g., 3’-fluoro-2,2-dimethylbutyrophenone derivatives) .
- Use computational methods (DFT) to predict NMR shifts and correlate with experimental results.
- Validate purity via HPLC and elemental analysis .
Q. What strategies optimize reaction yields in the synthesis of fluorinated analogs?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for fluorine-containing intermediates.
- Temperature control : Low temperatures (e.g., 278 K) minimize side reactions in condensation steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd) improve cross-coupling efficiency for terphenyl moieties .
Q. How do electron-withdrawing substituents (e.g., -F, -OCH₃) influence reactivity in this compound?
- Fluorine atoms increase electrophilicity at the carbonyl group, enhancing nucleophilic attack in condensation reactions.
- Methoxy groups donate electron density via resonance, stabilizing intermediates but potentially reducing reaction rates. Comparative studies with non-fluorinated analogs (e.g., 4'-hydroxy-3',5'-dimethoxyacetophenone) highlight these effects .
Q. What challenges arise in refining twinned or low-resolution crystallographic data for this compound?
- Twinning : Use SHELXL’s TWIN command to model twin domains. Parameters like β angle (e.g., β = 101.874°) and cell volume (e.g., 2079.53 ų) require careful refinement .
- Low resolution : Apply restraints to bond lengths/angles and validate via R-factor convergence (e.g., R₁ < 0.05 for high-quality data) .
Q. How can computational chemistry predict the biological activity of this compound?
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock.
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity data from analogs (e.g., antimicrobial assays in ).
Methodological Guidance
Step-by-step protocol for validating crystal structure data:
- Data collection : Use a diffractometer (e.g., Bruker APEXII) with φ and ω scans .
- Structure solution : Employ SHELXD for phase problem resolution .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms .
- Validation : Check using PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for Hirshfeld surface analysis .
Designing an experiment to study substituent effects on photophysical properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
